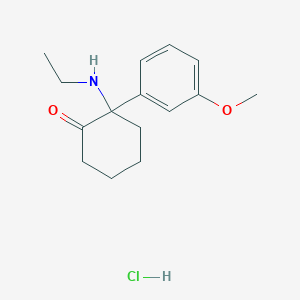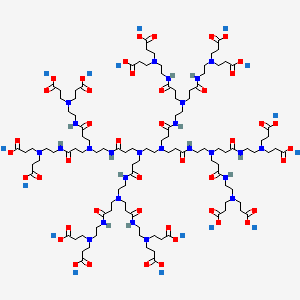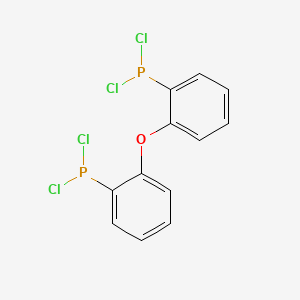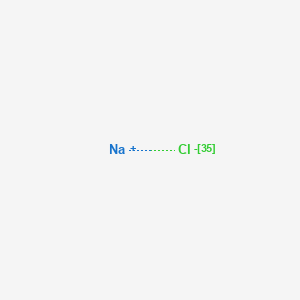
Methoxetamine hydrochloride
Overview
Description
Methoxetamine, abbreviated as MXE, is a dissociative hallucinogen that has been sold as a designer drug . It differs from many dissociatives such as ketamine and phencyclidine (PCP) that were developed as pharmaceutical drugs for use as general anesthetics . It acts mainly as an NMDA receptor antagonist, similarly to other arylcyclohexylamines like ketamine and PCP .
Synthesis Analysis
A convenient preparation method was used for the synthesis of methoxetamine, seven methoxetamine metabolites, and a deuterium-labeled derivative as analytical standards . Methoxetamine and normethoxetamine were used as starting materials for the preparation of O-demethylated and N-dealkylated metabolites . The multistep synthesis starts from commercially available compounds and offers good yields .
Molecular Structure Analysis
The molecular formula of Methoxetamine hydrochloride is C15H21NO2 • HCl . The formal name is 2-(ethylamino)-2-(3-methoxyphenyl)-cyclohexanone, monohydrochloride . The InChi Code is InChI=1S/C15H21NO2.ClH/c1-3-16-15 (10-5-4-9-14 (15)17)12-7-6-8-13 (11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H .
Chemical Reactions Analysis
Methoxetamine and normethoxetamine were used as starting materials for the preparation of O-demethylated and N-dealkylated metabolites . The multistep synthesis starts from commercially available compounds and offers good yields .
Physical And Chemical Properties Analysis
Methoxetamine hydrochloride is a crystalline solid . It is soluble in DMF up to 5 mg/ml, DMSO up to 10 mg/ml, Ethanol up to 10 mg/ml, and PBS (pH 7.2) up to 5 mg/ml . The λmax is 203, 279 nm .
Scientific Research Applications
Methoxetamine Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Clinical Toxicology and Forensic Analysis: Methoxetamine hydrochloride is used as a certified solution standard in LC/MS or GC/MS applications within clinical toxicology and forensic analysis. It aids in the detection and quantification of this substance in biological samples, which is crucial for drug testing and legal investigations .
Pharmacokinetic Studies: In pharmacology, Methoxetamine hydrochloride is utilized for pharmacokinetic studies. A sample preparation technique with an LC-MS/MS detection method using synthesized standards was developed for this purpose, allowing for the study of the drug’s behavior within the body .
Neurochemical Research: Neuroscience research employs Methoxetamine hydrochloride to evaluate its effects on brain chemistry. Studies have compared its impact on dopamine and serotonin concentrations, particularly in the medial prefrontal cortex (mPFC), to those of ketamine .
Antidepressant Effects Enhancement: Methoxetamine hydrochloride has been designed to increase the antidepressant effects of ketamine, making it a subject of interest in the development of new therapeutic agents for depression .
Dissociative Anesthetic Research: As a dissociative anesthetic, Methoxetamine hydrochloride serves as a pharmacological tool in understanding mechanisms involved in psychiatric conditions that are linked to N-methyl-D-aspartate (NMDA) class of glutamate receptors .
Analytical Reference Standard: It is also used as an analytical reference standard to ensure accuracy and precision in scientific measurements, particularly in chemical analysis and research laboratories .
Mechanism of Action
Target of Action
Methoxetamine hydrochloride primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a type of ionotropic glutamate receptor and play a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
Methoxetamine hydrochloride acts mainly as an NMDA receptor antagonist . This means it binds to these receptors and inhibits their activity. The inhibition of NMDA receptors by Methoxetamine hydrochloride leads to a decrease in neuronal excitability, which results in its dissociative effects .
Biochemical Pathways
For instance, NMDA receptor antagonism has been linked to increased activity of the mammalian target of rapamycin (mTOR) pathway , which plays a key role in cell growth, cell proliferation, protein synthesis, and synaptic plasticity .
Pharmacokinetics
It is known that the compound has a high affinity for nmda receptors , suggesting that it may be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Methoxetamine hydrochloride’s action primarily involve the inhibition of NMDA receptor activity. This can lead to a range of effects, including altered perception, cognitive disruption, and potential neurotoxicity . At the cellular level, Methoxetamine hydrochloride can induce cytotoxicity in certain cell types .
Safety and Hazards
Methoxetamine hydrochloride is harmful if swallowed or inhaled . It causes damage to organs . It is advised not to breathe dust/fume/gas/mist/vapors/spray . It is recommended to wash thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNRBMKLTGCSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxetamine hydrochloride | |
CAS RN |
1239908-48-5 | |
| Record name | Cyclohexanone, 2-(ethylamino)-2-(3-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHOXETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO8XUO3NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystallographic data obtained for methoxetamine hydrochloride?
A1: The study successfully determined the crystal structure of methoxetamine hydrochloride using X-ray powder diffraction. This technique revealed key structural information, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole](/img/structure/B1512857.png)
![9,10-Bis[(triisopropylsilyl)ethynyl]anthracene](/img/structure/B1512862.png)
![N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B1512864.png)


![Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)](/img/structure/B1512871.png)

![Tripotassium;[(1R,2S,4S,5S)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B1512873.png)
![([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol](/img/structure/B1512874.png)



